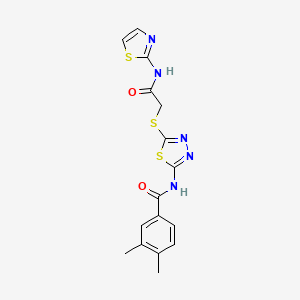
3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O2S3 and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : 3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Molecular Formula : C16H15N5O2S3
- Molecular Weight : 405.51 g/mol
1. Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of derivatives containing the 1,3,4-thiadiazole moiety against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Pathogen | MIC (μg/mL) | Standard Drug (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Escherichia coli | 40.0 | 50.0 (Streptomycin) |
| Aspergillus niger | 25.0 | 30.0 (Fluconazole) |
2. Anticancer Activity
Research indicates that compounds with the thiazole and thiadiazole scaffolds demonstrate promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:
- A study found that certain thiadiazole derivatives could inhibit cancer cell proliferation effectively in vitro, with IC50 values indicating potent activity against various cancer cell lines .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored through its interaction with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation:
- In a recent study, derivatives were synthesized that exhibited AChE inhibitory activity comparable to donepezil, a standard drug for Alzheimer's disease treatment . The most active compound showed an IC50 value of 1.82 nM.
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A group of researchers synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated enhanced antimicrobial and anticancer properties compared to existing treatments. The study emphasized structure-activity relationships (SAR), suggesting that modifications at specific positions on the thiadiazole ring could improve efficacy.
Case Study 2: Neuroprotective Activity Assessment
In another investigation focused on neuroprotection, researchers assessed the effects of various thiadiazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that some compounds significantly reduced cell death and oxidative damage markers compared to controls .
Properties
IUPAC Name |
3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S3/c1-9-3-4-11(7-10(9)2)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-5-6-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUNBUSSYIPKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














